![molecular formula C21H19BrN4O2S2 B4541875 2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4541875.png)
2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step reactions, starting from basic building blocks like benzofuran and triazole derivatives. For instance, the synthesis of related compounds like 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid involves alkaline hydrolysis of precursor acetates (Choi et al., 2007). Another example is the synthesis of 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamide in PEG-400, demonstrating the use of polyethylene glycol as a medium for the reaction, which offers advantages such as good yields and environmental friendliness (Wang Sheng-qing, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category often features planar and non-planar arrangements due to the presence of benzofuran and triazole rings. For example, studies have shown that the 4-bromophenyl rings in similar molecules are rotated out of the benzofuran planes, indicating a degree of torsional strain that could affect the molecule's reactivity and properties (Choi et al., 2007).
Chemical Reactions and Properties
Compounds with similar structures exhibit a variety of chemical reactions, primarily due to the active sites present in the triazole and benzofuran rings, as well as the acetamide and thioether groups. These functionalities allow for nucleophilic substitutions, addition reactions, and potential coordination with metals, which can be leveraged for creating more complex molecules or for catalytic purposes.
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. The presence of bromo, thioether, and acetamide groups can affect the compound's solubility, melting point, and crystal structure. For instance, the crystal structure of related compounds is stabilized by hydrogen bonding and halogen interactions, which also impact their melting points and solubility (Choi et al., 2007).
properties
IUPAC Name |
2-[[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2S2/c1-3-26-20(18-10-13-9-14(22)7-8-17(13)28-18)24-25-21(26)30-12-19(27)23-15-5-4-6-16(11-15)29-2/h4-11H,3,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIMBLZJLVYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)C3=CC4=C(O3)C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.